4-Azidophenylgalactoside

Catalog No.
S586661
CAS No.
51368-18-4
M.F
C12H15N3O6
M. Wt
297.26 g/mol
Availability
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4-Azidophenylgalactoside

CAS Number

51368-18-4

Product Name

4-Azidophenylgalactoside

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9+,10+,11-,12-/m1/s1

InChI Key

XNEQKXXRWVEJND-YBXAARCKSA-N

SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-azidophenyl-beta-D-galactopyranoside, 4-azidophenylgalactoside, 4-AZPG

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

4-Azidophenylgalactoside is a chemical compound characterized by the presence of an azido group (N3-N_3) attached to a phenyl ring, which in turn is linked to a galactose sugar moiety. The structural formula can be represented as C12_{12}H14_{14}N3_3O5_5. This compound belongs to a class of glycosides, where the sugar part is galactose, and it exhibits unique properties due to the azido group, which is known for its reactivity and ability to participate in various

, including:

  • Synthesis Reactions: The formation of 4-Azidophenylgalactoside can occur through glycosylation reactions where galactose reacts with an azidophenol derivative.
  • Decomposition Reactions: Under certain conditions, such as heat or catalytic influence, 4-Azidophenylgalactoside may decompose into simpler compounds.
  • Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution, facilitating further chemical modifications.
  • Click Chemistry: The azido group can participate in click reactions, particularly with alkynes, leading to the formation of triazoles, which are valuable in various applications including drug development and materials science

    The biological activity of 4-Azidophenylgalactoside has been explored in various contexts. It has shown potential as:

    • Antimicrobial Agent: Some studies suggest that compounds containing azido groups exhibit antimicrobial properties, making 4-Azidophenylgalactoside a candidate for further research in this area.
    • Cellular Targeting: The galactose moiety may facilitate targeting specific cells that express galactose-binding receptors, enhancing the compound's utility in drug delivery systems.
    • Bioconjugation: The azido group allows for bioconjugation with biomolecules, enabling the development of targeted therapies or imaging agents

      The synthesis of 4-Azidophenylgalactoside typically involves several steps:

      • Preparation of Azidophenol: Starting from phenol derivatives, an azido group is introduced via nucleophilic substitution using sodium azide.
      • Glycosylation Reaction: The azidophenol is then reacted with a suitable galactose derivative under acidic or basic conditions to form 4-Azidophenylgalactoside. This reaction often requires protecting groups on the hydroxyls of galactose to prevent undesired reactions during glycosylation.
      • Purification: The final product is purified using techniques such as chromatography to obtain pure 4-Azidophenylgalactoside

        4-Azidophenylgalactoside has several noteworthy applications:

        • Drug Development: Its unique structure allows it to function as a potential lead compound for developing new therapeutic agents.
        • Bioconjugation and Labeling: The azido group makes it suitable for bioconjugation applications in research and diagnostics, particularly in creating probes for imaging.
        • Material Science: It can be used in the synthesis of functionalized polymers or materials that require specific interactions with biological systems

          Studies on the interactions of 4-Azidophenylgalactoside with various biomolecules have revealed:

          • Binding Affinity: Investigations into its binding affinity with lectins and other carbohydrate-binding proteins show promise for targeted delivery systems.
          • Reactivity with Biomolecules: The azido group allows it to react selectively with alkyne-containing biomolecules, facilitating the study of complex biological processes through click chemistry approaches

            Several compounds share structural similarities with 4-Azidophenylgalactoside. Here are a few notable examples:

            Compound NameStructure CharacteristicsUnique Features
            PhenylgalactosideContains a phenyl ring linked to galactoseLacks the reactive azido group
            4-NitrophenylgalactosideContains a nitro group instead of an azido groupExhibits different electronic properties
            AzidobenzylgalactosideSimilar structure but with benzyl instead of phenylMay have different solubility and reactivity
            GalactoazidosugarsGeneral class including various sugars with azido groupsBroader applications in glycobiology

            Uniqueness

            4-Azidophenylgalactoside's uniqueness lies in its combination of an azido group and a galactose moiety, which facilitates specific biological interactions while allowing for versatile chemical modifications through click chemistry. This makes it particularly valuable in both medicinal chemistry and materials science

            Chemical Synthesis Pathways

            The chemical synthesis of 4-azidophenylgalactoside involves several strategic approaches that have been developed to achieve stereoselective glycosylation while maintaining the integrity of the azide functionality [5] [6]. These synthetic routes typically begin with appropriately protected galactose derivatives and involve the introduction of the azidophenyl moiety through various coupling reactions [7] [8].

            Azidophenylselenylation Strategies

            Azidophenylselenylation represents a powerful methodology for the synthesis of 4-azidophenylgalactoside derivatives [1] [6]. This approach utilizes phenylselenyl azide reagents to introduce both the azide and phenylselenyl groups in a single step, providing access to 2-azido-galactosides with high stereoselectivity [1] [9].

            The azidophenylselenylation reaction typically proceeds through the addition of phenylselenyl azide to galactal derivatives, resulting in the formation of 2-azido-selenoglycosides [1] [6]. The reaction mechanism involves the initial formation of a selenonium ion intermediate, followed by nucleophilic attack of the azide at the anomeric carbon [6] [10]. This process allows for the stereoselective introduction of the azide functionality at the C-2 position, which can be further manipulated to generate 4-azidophenylgalactoside derivatives [1] [11].

            A significant advancement in this field has been the development of continuous flow chemistry methods for azidophenylselenylation reactions [6] [12]. This approach offers several advantages over traditional batch reactions, including improved reproducibility, reduced reaction times, and enhanced safety profiles [6] [13]. For instance, the azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal using continuous flow chemistry has been reported to produce the corresponding 2-azido-selenoglycoside with yields of up to 65%, compared to an average yield of 35% for batch reactions [6] [14].

            Table 1: Comparison of Batch and Continuous Flow Azidophenylselenylation Reactions

            ParameterBatch ReactionContinuous Flow Reaction
            Average Yield35%50-65%
            Reaction Time4-6 hours30 minutes
            ReproducibilityPoorExcellent
            Scale-up PotentialLimitedHigh
            Side Product FormationSignificantMinimal

            The continuous flow setup typically involves the use of a microreactor system where the galactal substrate and phenylselenyl azide reagent are mixed under controlled conditions [6] [15]. This approach minimizes the formation of side products and allows for the efficient scale-up of the reaction [6] [16].

            Protection/Deprotection Schemes for Reactive Groups

            The synthesis of 4-azidophenylgalactoside requires careful consideration of protection and deprotection strategies to ensure the selective functionalization of specific hydroxyl groups while maintaining the integrity of the azide functionality [16] [17]. Various protecting groups have been employed for this purpose, including acetyl, benzoyl, benzyl, and silyl groups, each offering distinct advantages in terms of stability and selectivity [16] [18].

            A common protection scheme involves the initial per-O-acetylation of galactose, followed by selective deacetylation at the anomeric position to generate a hemiacetal intermediate [19] [20]. This intermediate can then be converted to a glycosyl donor, such as a trichloroacetimidate or thioglycoside, which can undergo glycosylation with 4-azidophenol or its precursors [19] [21].

            The protection of hydroxyl groups in galactose derivatives is often achieved using acetyl or benzoyl groups, which can be selectively removed under mild basic conditions [16] [22]. For instance, the treatment of per-O-acetylated galactose derivatives with hydrazine acetate or potassium carbonate in methanol allows for the selective deacetylation of the anomeric position [16] [23].

            Benzyl ethers represent another important class of protecting groups used in the synthesis of 4-azidophenylgalactoside [16] [24]. These groups are stable under both acidic and basic conditions and can be removed using catalytic hydrogenation [16] [25]. However, care must be taken when using hydrogenation conditions in the presence of azide functionalities, as they can be reduced to amines under these conditions [16] [26].

            Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups, have also been employed for the protection of specific hydroxyl groups in galactose derivatives [16] [27]. These groups can be selectively introduced at primary hydroxyl positions due to steric factors and can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) [16] [28].

            Cyclic protecting groups, such as benzylidene and isopropylidene acetals, offer the advantage of protecting two hydroxyl groups simultaneously and can be used to differentiate between various hydroxyl groups in galactose derivatives [16] [29]. For example, 4,6-O-benzylidene protection allows for the selective functionalization of the C-2 and C-3 positions [16] [30].

            The deprotection steps in the synthesis of 4-azidophenylgalactoside must be carefully designed to avoid undesired reactions with the azide functionality [16] [31]. Mild conditions are typically employed, such as sodium methoxide in methanol for the removal of acetyl groups or catalytic hydrogenation with palladium on carbon for the removal of benzyl groups [16] [32].

            Enzymatic Production Methods

            Enzymatic approaches offer an alternative route for the synthesis of 4-azidophenylgalactoside, providing advantages in terms of stereoselectivity, regioselectivity, and mild reaction conditions [12] [33]. These methods typically involve the use of glycosidases or glycosyltransferases to catalyze the formation of glycosidic bonds between galactose donors and azidophenyl acceptors [12] [34].

            Beta-galactosidases represent a key class of enzymes used for the synthesis of 4-azidophenylgalactoside derivatives [12] [35]. These enzymes naturally catalyze the hydrolysis of terminal beta-galactosidic bonds but can also catalyze transglycosylation reactions under appropriate conditions [12] [36]. The transglycosylation activity of beta-galactosidases can be enhanced by using high substrate concentrations, which favor the transfer of galactosyl moieties to acceptors other than water [12] [37].

            The enzymatic synthesis of 4-azidophenylgalactoside typically involves the use of activated galactose donors, such as p-nitrophenyl galactoside or lactose, and 4-azidophenol as the acceptor [12] [38]. The reaction proceeds through the formation of a galactosyl-enzyme intermediate, which can then transfer the galactosyl moiety to the azidophenyl acceptor [12] [39].

            Several factors influence the efficiency of enzymatic galactosylation reactions, including enzyme source, substrate concentration, temperature, pH, and the presence of organic co-solvents [12] [40]. For instance, beta-galactosidases from different sources exhibit varying specificities for building glycosidic linkages and therefore produce different galactoside mixtures [12] [41].

            A novel approach for the enzymatic synthesis of azido-galactosides involves the use of alpha-galactosynthases, which are engineered glycosidases that can catalyze the formation of alpha-galactosidic bonds using beta-galactosyl azide as the donor [33] [42]. This method has been demonstrated using a galactosynthase derived from the thermophilic bacterium Thermotoga maritima, which can convert beta-D-galactopyranosyl azide to alpha-galacto-oligosaccharides with high regioselectivity [33] [43].

            Another enzymatic approach involves the use of galactose oxidase for the selective oxidation of the C-6 hydroxyl group of galactose, followed by chemical modification to introduce the azide functionality [26] [44]. This method takes advantage of the high regioselectivity of galactose oxidase and allows for the synthesis of 6-azido-galactoside derivatives [26] [45].

            Table 2: Enzymatic Methods for the Synthesis of Azido-Galactosides

            EnzymeSubstrateProductYieldReaction Conditions
            Beta-galactosidasep-Nitrophenyl galactoside + 4-azidophenol4-Azidophenyl beta-D-galactoside45-60%pH 7.0, 37°C, 24h
            Alpha-galactosynthaseBeta-D-galactopyranosyl azideAlpha-galacto-oligosaccharides70-85%pH 6.5, 45°C, 12h
            Galactose oxidaseGalactose derivatives6-Azido-galactosides50-65%pH 7.5, 25°C, O2, 8h

            Spectroscopic Characterization

            The structural characterization of 4-azidophenylgalactoside is essential for confirming its identity and purity [8] [46]. Various spectroscopic techniques have been employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [8] [47].

            NMR Spectral Analysis

            NMR spectroscopy represents a powerful tool for the structural characterization of 4-azidophenylgalactoside, providing detailed information about the configuration of the glycosidic linkage, the substitution pattern of the galactose moiety, and the presence of the azide functionality [9] [48].

            Proton (1H) NMR spectroscopy allows for the identification of key structural features of 4-azidophenylgalactoside [9] [49]. The anomeric proton of the galactose moiety typically appears as a doublet with a characteristic coupling constant (J) that reflects the configuration of the glycosidic linkage [9] [50]. For beta-glycosides, the J1,2 value is typically around 7-8 Hz, while alpha-glycosides exhibit smaller coupling constants (J1,2 = 3-4 Hz) [9] [51].

            The aromatic protons of the azidophenyl moiety appear as two sets of doublets in the aromatic region (6.5-8.0 ppm), reflecting the para-substitution pattern [9] [52]. The presence of the azide group causes a characteristic upfield shift of the aromatic protons compared to the corresponding phenyl galactoside [9] [53].

            Carbon-13 (13C) NMR spectroscopy provides complementary information about the carbon skeleton of 4-azidophenylgalactoside [9]. The anomeric carbon typically appears at around 100 ppm for beta-glycosides and at slightly higher field (95-98 ppm) for alpha-glycosides [9]. The aromatic carbons of the azidophenyl moiety appear in the range of 115-160 ppm, with the carbon bearing the azide group showing a characteristic chemical shift at around 140 ppm [9].

            Two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), have been employed to establish the complete structural assignment of 4-azidophenylgalactoside derivatives [9]. These techniques allow for the correlation of proton and carbon signals and provide valuable information about the connectivity of the molecule [9].

            The presence of the azide functionality in 4-azidophenylgalactoside can also be confirmed by infrared (IR) spectroscopy, which shows a characteristic strong absorption band at around 2100-2120 cm-1 due to the asymmetric stretching vibration of the azide group [19].

            Table 3: Characteristic NMR Chemical Shifts for 4-Azidophenylgalactoside

            Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
            H-1/C-1 (beta)4.8-5.0 (d, J = 7-8 Hz)100-102
            H-1/C-1 (alpha)5.5-5.7 (d, J = 3-4 Hz)95-98
            H-2/C-23.5-3.770-72
            H-3/C-33.6-3.872-74
            H-4/C-43.8-4.068-70
            H-5/C-53.5-3.775-77
            H-6a,b/C-63.7-3.960-62
            Ar-H (ortho to O)6.9-7.1 (d, J = 8-9 Hz)116-118
            Ar-H (ortho to N3)7.0-7.2 (d, J = 8-9 Hz)120-122
            Ar-C (ipso to O)-155-157
            Ar-C (ipso to N3)-138-140

            Mass Spectrometric Profiling

            Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4-azidophenylgalactoside, allowing for the confirmation of its structure and purity [8]. Various ionization techniques have been employed for the analysis of azido-galactosides, including electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI), and electron impact (EI) [8].

            ESI mass spectrometry is particularly well-suited for the analysis of 4-azidophenylgalactoside due to its mild ionization conditions, which minimize fragmentation and allow for the detection of intact molecular ions [8]. In positive ion mode, 4-azidophenylgalactoside typically forms sodium or potassium adducts, appearing as [M+Na]+ or [M+K]+ ions [8]. In negative ion mode, deprotonated molecular ions [M-H]- can be observed [8].

            The fragmentation pattern of 4-azidophenylgalactoside under tandem mass spectrometry (MS/MS) conditions provides additional structural information [8]. Characteristic fragmentation pathways include the loss of the azide group (N3), cleavage of the glycosidic bond, and fragmentation of the galactose moiety [8].

            High-resolution mass spectrometry (HRMS) allows for the accurate determination of the molecular formula of 4-azidophenylgalactoside and its derivatives [8]. This technique is particularly valuable for confirming the presence of the azide functionality, as it provides the exact mass of the compound with high precision [8].

            The fragmentation behavior of azido-galactosides under mass spectrometric conditions has been studied to develop analytical methods for their detection and quantification [20]. For instance, the characteristic loss of molecular nitrogen (N2) from the azide group can be used as a diagnostic marker for the presence of azide functionalities in carbohydrate derivatives [20].

            Mass spectrometric analysis of 4-azidophenylgalactoside derivatives has also been employed to monitor reaction progress and to identify intermediates in synthetic pathways [20]. This approach is particularly valuable for complex reaction mixtures where multiple products may be formed [20].

            Crystallographic Studies of Molecular Configuration

            X-ray crystallography provides detailed information about the three-dimensional structure of 4-azidophenylgalactoside, including bond lengths, bond angles, and conformational preferences [17]. This technique has been employed to study the molecular configuration of various azido-galactoside derivatives and to understand their structural features [17].

            Crystallographic studies of galactoside derivatives have revealed that the galactopyranose ring typically adopts a 4C1 chair conformation, with the hydroxyl groups at C-2, C-3, and C-4 in equatorial positions and the hydroxyl group at C-5 in axial position [17]. The glycosidic linkage in 4-azidophenylgalactoside can adopt either alpha or beta configuration, depending on the synthetic route employed [17].

            The azidophenyl moiety in 4-azidophenylgalactoside is typically planar, with the azide group adopting a linear arrangement [17]. The N-N-N bond angle in the azide group is close to 180°, reflecting the sp-hybridization of the nitrogen atoms [17].

            Crystallographic studies have also provided insights into the intermolecular interactions in 4-azidophenylgalactoside crystals, including hydrogen bonding networks involving the hydroxyl groups of the galactose moiety [17]. These interactions play a crucial role in determining the crystal packing and physical properties of the compound [17].

            The crystal structure of methyl 6-azido-6-deoxy-alpha-D-galactoside has been reported, showing that the molecules are linked by strong O-H···O hydrogen bonds, which build linkages around the screw axis of the cell [17]. Similar hydrogen bonding patterns can be expected for 4-azidophenylgalactoside derivatives [17].

            Crystallographic studies of galactose oxidase complexed with azide have provided insights into the binding mode of azide-containing compounds to this enzyme [26]. These studies have revealed that the azide group can form hydrogen bonds with specific amino acid residues in the enzyme active site, which may be relevant for the enzymatic synthesis of azido-galactosides [26].

            The crystallographic characterization of 4-azidophenylgalactoside and related compounds has contributed to our understanding of their structural features and has provided valuable information for the design of new synthetic strategies and applications [17].

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            Dates

            Last modified: 07-20-2023

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